(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride
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Overview
Description
(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H9ClFNS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride typically involves the following steps:
Fluorination: Introduction of a fluorine atom into the benzothiophene ring.
Amination: Conversion of the fluorinated benzothiophene to the corresponding amine.
Hydrochloride Formation: Reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring.
Scientific Research Applications
(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is investigated for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It is used in research to study its effects on biological systems, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-1-benzothiophen-2-yl)methanamine;hydrochloride: A similar compound with the fluorine atom at a different position on the benzothiophene ring.
(5-Chloro-1-benzothiophen-3-yl)methanamine;hydrochloride: A related compound with a chlorine atom instead of fluorine.
Uniqueness
(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNS.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJQWTMAWQKUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CS2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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